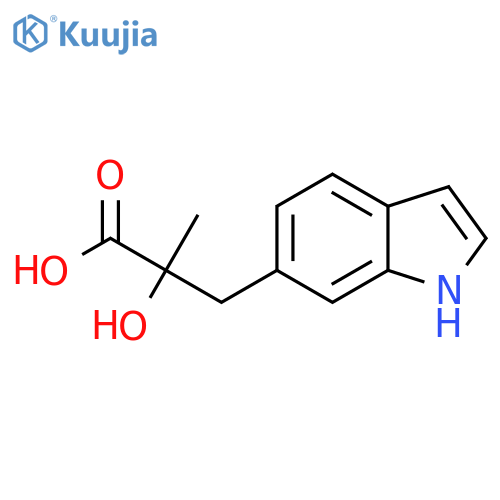

Cas no 2228991-90-8 (2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid)

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid

- EN300-1807193

- 2228991-90-8

-

- インチ: 1S/C12H13NO3/c1-12(16,11(14)15)7-8-2-3-9-4-5-13-10(9)6-8/h2-6,13,16H,7H2,1H3,(H,14,15)

- InChIKey: JBQHFCNEBGNAKK-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)(C)CC1=CC=C2C=CNC2=C1

計算された属性

- せいみつぶんしりょう: 219.08954328g/mol

- どういたいしつりょう: 219.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 73.3Ų

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1807193-0.05g |

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid |

2228991-90-8 | 0.05g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1807193-0.1g |

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid |

2228991-90-8 | 0.1g |

$1106.0 | 2023-09-19 | ||

| Enamine | EN300-1807193-2.5g |

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid |

2228991-90-8 | 2.5g |

$2464.0 | 2023-09-19 | ||

| Enamine | EN300-1807193-5g |

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid |

2228991-90-8 | 5g |

$3645.0 | 2023-09-19 | ||

| Enamine | EN300-1807193-1g |

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid |

2228991-90-8 | 1g |

$1256.0 | 2023-09-19 | ||

| Enamine | EN300-1807193-1.0g |

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid |

2228991-90-8 | 1g |

$1256.0 | 2023-06-02 | ||

| Enamine | EN300-1807193-0.25g |

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid |

2228991-90-8 | 0.25g |

$1156.0 | 2023-09-19 | ||

| Enamine | EN300-1807193-10g |

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid |

2228991-90-8 | 10g |

$5405.0 | 2023-09-19 | ||

| Enamine | EN300-1807193-10.0g |

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid |

2228991-90-8 | 10g |

$5405.0 | 2023-06-02 | ||

| Enamine | EN300-1807193-5.0g |

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid |

2228991-90-8 | 5g |

$3645.0 | 2023-06-02 |

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid 関連文献

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acidに関する追加情報

Introduction to 2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid (CAS No: 2228991-90-8)

2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 2228991-90-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a hydroxy-substituted propanoic acid backbone conjugated with an indole moiety, has garnered attention due to its structural complexity and potential biological activities. The indole ring, a well-known pharmacophore in medicinal chemistry, is often associated with various therapeutic effects, while the hydroxyl and carboxylic acid functional groups enhance its reactivity and solubility characteristics.

The structural motif of 2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid positions it as a candidate for further exploration in drug discovery pipelines. The presence of both hydrophobic and hydrophilic regions makes it a promising scaffold for designing molecules that can interact with biological targets in a selective manner. Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with proteins, providing a rational basis for their development.

In the context of modern pharmaceutical research, the synthesis of derivatives of 2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid has been explored to modulate its pharmacological properties. For instance, modifications at the indole ring or the side chain can alter its metabolic stability, solubility, and binding affinity to biological receptors. These studies often employ advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, to achieve high enantiomeric purity and functional group diversity.

One particularly intriguing aspect of this compound is its potential role as a precursor in the synthesis of biologically active molecules. The indole scaffold is widely recognized for its presence in natural products and pharmaceuticals, such as serotonin and various anticancer agents. By incorporating 2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid into combinatorial libraries or high-throughput screening campaigns, researchers can rapidly identify novel lead compounds with therapeutic potential.

The chemical properties of 2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid also make it a valuable tool in mechanistic studies. Its reactivity allows for the investigation of enzyme-catalyzed transformations, which can provide insights into metabolic pathways and drug metabolism. Additionally, the compound's ability to form coordination complexes with metal ions has been exploited in catalytic applications, further demonstrating its versatility.

Recent research has highlighted the importance of 2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid in the development of targeted therapies. For example, derivatives of this compound have been investigated for their ability to modulate inflammatory pathways by interacting with specific enzymes or receptors. The hydroxyl group at position 2 provides a site for further functionalization, enabling the creation of molecules that can selectively inhibit or activate biological processes.

The synthesis of 2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid itself presents an interesting challenge due to its complex structure. Traditional synthetic routes may involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent innovations in synthetic chemistry have made it possible to streamline these processes using more efficient methodologies. For instance, microwave-assisted organic synthesis has been shown to accelerate reactions while maintaining excellent regioselectivity.

The pharmacological evaluation of 2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid has revealed several promising activities. In vitro studies have demonstrated its potential as an antioxidant, anti-inflammatory agent, and even as a candidate for treating neurological disorders. These findings are supported by computational models that predict favorable interactions between the compound and target proteins involved in these pathways.

The versatility of CAS No: 2228991-90-8 also extends to its applications in material science. The indole moiety can be used to design polymers or functional materials with unique electronic properties. Such materials could find applications in organic electronics or as sensors for detecting environmental pollutants.

In conclusion, 2-hydroxy-3-(1H-indol-6-ylyl)-2-methylpropanoic acid (CAS No: 2228991-90) represents a structurally fascinating compound with broad applications across multiple disciplines. Its unique combination of functional groups makes it a valuable scaffold for drug discovery, while its chemical reactivity allows for diverse synthetic manipulations. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an increasingly important role in both academic and industrial settings.

2228991-90-8 (2-hydroxy-3-(1H-indol-6-yl)-2-methylpropanoic acid) 関連製品

- 1495754-93-2(3-amino-2-(2,3-dimethoxyphenyl)propanoic acid)

- 2137989-62-7(ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate)

- 1807260-06-5(Ethyl 5-cyano-2-ethyl-4-methylphenylacetate)

- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)

- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)

- 1391211-17-8(4-(5-Oxomorpholin-3-yl)benzenecarbonitrile)

- 22692-37-1(1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene)

- 1563391-36-5(3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal)

- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1795299-58-9(N-[1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl]-2,4-difluorobenzeneacetamide)